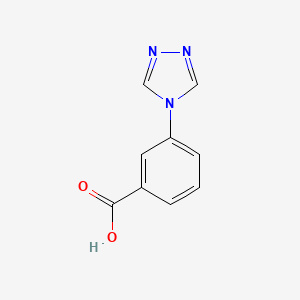

3-(4H-1,2,4-triazol-4-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDCJKUCKNZXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424478 | |

| Record name | 3-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335255-80-6 | |

| Record name | 3-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4h 1,2,4 Triazol 4 Yl Benzoic Acid and Its Structural Analogues

Strategies for the Formation of the 4H-1,2,4-Triazole Moiety

The construction of the 4H-1,2,4-triazole ring is a pivotal step in the synthesis of the target compound. Various methodologies have been developed, ranging from classical cyclization reactions to modern multicomponent approaches.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Carboxylic Acid Precursors

Traditional methods for the synthesis of 1,2,4-triazoles often involve the cyclization of hydrazine derivatives with compounds containing a carbon-nitrogen backbone. Two notable examples are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole (B32235). wikipedia.org The mechanism initiates with the nucleophilic attack of the hydrazine nitrogen on the amide's carbonyl carbon, followed by intramolecular cyclization and dehydration to yield the triazole ring. wikipedia.org However, a significant drawback of the Pellizzari reaction is its lack of regioselectivity when using different acyl groups on the amide and hydrazide, potentially leading to a mixture of products. wikipedia.orgdrugfuture.com The reaction often requires high temperatures and long reaction times, which can result in low yields. wikipedia.org The use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org

The Einhorn-Brunner reaction , first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, provides a route to 1,2,4-triazoles from the reaction of imides with alkyl hydrazines, which can also result in an isomeric mixture. wikipedia.orgdrugfuture.com The regioselectivity of the Einhorn-Brunner reaction is influenced by the nature of the acyl groups on the imide; the group derived from the stronger acid tends to favor the 3-position of the resulting triazole. wikipedia.org The mechanism involves the initial protonation of the hydrazine, followed by nucleophilic attack on a carbonyl group of the imide, cyclization, and subsequent dehydration. wikipedia.org

For the specific synthesis of 3-(4H-1,2,4-triazol-4-yl)benzoic acid, a potential starting material could be 3-aminobenzohydrazide, which can be synthesized from 3-aminobenzoic acid and hydrazine. ontosight.ai Cyclization of 3-aminobenzohydrazide with a suitable one-carbon source, such as formic acid or its derivatives, would lead to the formation of the 4H-1,2,4-triazole ring attached at the 4-position of the phenyl ring.

| Reaction Name | Reactants | Product | Key Features |

| Pellizzari Reaction | Amide, Hydrazide | 1,2,4-Triazole | Not regioselective, often requires harsh conditions. wikipedia.org |

| Einhorn-Brunner Reaction | Imide, Alkyl Hydrazine | Isomeric mixture of 1,2,4-Triazoles | Regioselectivity depends on the acidity of the imide's acyl groups. wikipedia.org |

Multicomponent Reactions for Triazole Ring Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of 1,2,4-triazoles.

One such approach involves the one-pot reaction of amidines, carboxylic acids, and hydrazines. nih.gov This method offers a convergent and atom-economical route to 1,3,5-trisubstituted 1,2,4-triazoles. The use of peptide coupling reagents can facilitate the initial formation of an acyl-amidine intermediate, which then undergoes cyclization with hydrazine. nih.gov

Another strategy involves the reaction of nitriles, hydrazides, and a base catalyst. This one-step condensation provides a convenient route to 3,5-disubstituted 1,2,4-triazoles, with the nitrile partner's reactivity being relatively insensitive to electronic effects.

For the synthesis of 4-aryl-4H-1,2,4-triazoles, a thiophile-promoted reaction of 1,3-diarylthioureas with acyl hydrazides has been reported. This reaction proceeds through a carbodiimide (B86325) intermediate followed by sequential addition-dehydration. wikipedia.org The regioselectivity of the ring closure is influenced by the electronic nature of the substituents on the thiourea. wikipedia.org

Synthetic Routes for Benzoic Acid Moiety Functionalization

The introduction and manipulation of the carboxylic acid group on the phenyl ring are crucial for obtaining the target molecule and for further derivatization.

Introduction of Carboxylic Acid Group onto Triazole-Containing Precursors

In some synthetic strategies, the triazole ring is formed first, followed by the introduction of the carboxylic acid group onto the phenyl ring. This can be achieved through various standard organic transformations. For instance, if a precursor such as 4-(3-methylphenyl)-4H-1,2,4-triazole is synthesized, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid.

Alternatively, a halogenated precursor, such as 4-(3-bromophenyl)-4H-1,2,4-triazole, can be converted to the corresponding carboxylic acid. This can be accomplished via a Grignard reaction followed by carboxylation with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.

Regioselective Functionalization of the Phenyl Ring

Achieving the desired meta-substitution pattern on the benzoic acid moiety requires careful consideration of directing group effects in electrophilic aromatic substitution reactions. Starting with benzoic acid, the carboxylic acid group is a meta-directing group for electrophilic substitution. Therefore, reactions such as nitration followed by reduction of the nitro group to an amine would yield 3-aminobenzoic acid, a key precursor.

Similarly, starting with a triazole-substituted benzene (B151609) ring, the triazole group's directing effect will influence the position of subsequent functionalization. The electronic properties of the 4H-1,2,4-triazol-4-yl group will determine whether it directs incoming electrophiles to the ortho, meta, or para positions.

Derivatization at the Carboxylic Acid Group

The carboxylic acid functionality of this compound allows for a wide range of derivatization reactions, leading to the formation of esters, amides, and other analogues.

Esterification of the carboxylic acid can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.uklibretexts.org The reaction is reversible and often requires heating under reflux to drive the equilibrium towards the ester product. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which readily reacts with alcohols to form esters.

Amide formation is another common derivatization. The direct reaction of a carboxylic acid with an amine is generally slow. Therefore, the carboxylic acid is typically activated first. This can be done by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. peptide.com The resulting acyl chloride then reacts readily with a primary or secondary amine to form the corresponding amide.

Alternatively, a variety of coupling reagents can be employed to facilitate the direct formation of an amide bond from the carboxylic acid and amine. youtube.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.comfishersci.co.uk Phosphonium reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium/aminium reagents like HATU are also highly effective for amide bond formation. youtube.comhepatochem.com

| Derivative | Reagents | Key Features |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification, reversible reaction. chemguide.co.uklibretexts.org |

| Thionyl Chloride (SOCl₂), then Alcohol | Via acyl chloride intermediate, generally high yield. | |

| Amides | Thionyl Chloride (SOCl₂), then Amine | Via acyl chloride intermediate, versatile method. peptide.com |

| Amine, Coupling Reagent (e.g., DCC, EDCI, HATU) | Direct coupling, mild conditions, wide variety of reagents available. youtube.comluxembourg-bio.comfishersci.co.uk |

Esterification and Amidation for Hybrid Compound Synthesis

The carboxylic acid moiety of this compound is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in creating hybrid compounds where the triazole-benzoic acid scaffold is linked to other molecular fragments, leading to materials with combined or enhanced functionalities.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to enhance solubility or to introduce new functional groups. For instance, the reaction of a triazole-containing benzoic acid with an alcohol in the presence of an acid catalyst can yield the corresponding ester. This approach is exemplified by the synthesis of methyl benzoate (B1203000) derivatives, which can be achieved by refluxing the benzoic acid in anhydrous methanol (B129727) with a catalytic amount of concentrated sulfuric acid. nepjol.info While direct esterification of this compound is a standard procedure, more complex esters can be synthesized to introduce specific functionalities. For example, propargyl esters of carboxylic acids have been used as precursors in cycloaddition reactions to form more elaborate triazole-containing structures. zetarepo.com

Amidation: The formation of an amide bond is another critical method for synthesizing hybrid compounds. This reaction typically involves coupling the carboxylic acid with a primary or secondary amine. Modern coupling agents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of various carboxylic acids, including benzoic acid derivatives, under mild conditions. lookchemmall.com This methodology can be applied to this compound to link it with a wide array of amine-containing molecules, including other heterocycles, peptides, or functional polymers. A study on the synthesis of novel 1,2,4-triazole derivatives incorporating a 2-((2,3-dimethylphenyl)amino)benzoic acid moiety utilized a coupling reaction to form an amide linkage, highlighting the utility of this approach in creating complex bioactive molecules. pensoft.net

The synthesis of hybrid molecules through these methods is crucial for developing new materials. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized, demonstrating how modifications at the carboxylic acid group (or other parts of the molecule that are introduced via precursors) can lead to compounds with significant biological activity. nih.govresearchgate.net

Anhydride (B1165640) and Acyl Halide Formation for Reactive Intermediates

To enhance the reactivity of the carboxylic acid group for subsequent transformations, it is often converted into more reactive intermediates such as anhydrides or acyl halides. These intermediates are not typically isolated but are generated in situ to react with a variety of nucleophiles.

Anhydride Formation: Carboxylic anhydrides can be prepared from the corresponding carboxylic acids using dehydrating agents. A facile method involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride, which promotes the formation of symmetric carboxylic anhydrides under mild conditions. nih.govresearchgate.net For this compound, this would result in a symmetric anhydride, a highly reactive species suitable for acylation reactions. Benzoic anhydride itself can be prepared by reacting benzoyl chloride with benzoic acid. orgsyn.org

Acyl Halide Formation: The conversion of a carboxylic acid to an acyl chloride is a standard transformation that significantly increases its electrophilicity. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose. The reaction of a benzoic acid derivative with one of these reagents, often in the presence of a catalytic amount of dimethylformamide (DMF), yields the corresponding acyl chloride. This highly reactive intermediate can then be used in a variety of nucleophilic acyl substitution reactions to form esters, amides, and other derivatives with high efficiency. For example, n-propyloxyacetyl chloride has been used in the synthesis of 5-(n-propoxymethyl)-1,2,4-triazole-3-carboxamide. mdpi.com

Derivatization at the Triazole Nitrogen Atoms

The nitrogen atoms of the 1,2,4-triazole ring offer additional sites for functionalization, allowing for the expansion of molecular diversity. N-alkylation and N-arylation are key strategies to modify the electronic and steric properties of the triazole moiety.

N-Alkylation and N-Arylation for Enhanced Molecular Diversity

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms of the triazole ring can be achieved through various methods. One common approach involves the reaction of the triazole with an alkyl halide in the presence of a base. researchgate.net A regioselective method for the N-alkylation of methyl 1,2,4-triazole-3-carboxylate (B8385096) involves the formation of an N-silyl derivative followed by reaction with alkyloxymethylacetates in the presence of a Lewis acid like tin tetrachloride. mdpi.com This strategy could be adapted for this compound to introduce a variety of alkyl groups at a specific nitrogen atom of the triazole ring, thereby fine-tuning the molecule's properties.

N-Arylation: The introduction of aryl groups onto the triazole ring can be more challenging but offers a pathway to compounds with extended π-conjugated systems. While specific examples for this compound are not prevalent, general methods for the N-arylation of azoles, such as copper- or palladium-catalyzed cross-coupling reactions, could be applied.

These derivatization strategies are instrumental in creating a library of compounds with diverse structures and potential applications.

Formation of Schiff Bases via Imino Linkages

Schiff bases, characterized by an imine (-N=CH-) linkage, are synthesized through the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, Schiff base formation typically involves a derivative where an amino group is present on the triazole or benzoic acid ring. For example, 4-amino-5-(substituted-phenyl)-4H- orgsyn.orgresearchgate.netsid.irtriazole-3-thiol can be condensed with various aromatic aldehydes to form the corresponding Schiff bases. researchgate.net

A facile and eco-friendly sonochemical protocol has been developed for the synthesis of Schiff bases derived from 3-amino- and 4-amino-1,2,4-triazoles with various aromatic aldehydes, achieving excellent yields in a short reaction time. nih.gov These reactions are often catalyzed by a few drops of a strong acid, such as concentrated sulfuric acid, in a suitable solvent like ethanol, followed by refluxing. nepjol.infordd.edu.iq The resulting Schiff bases are versatile ligands in coordination chemistry and often exhibit interesting biological activities. nepjol.info

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of coordination polymers and metal-organic frameworks (MOFs) using this compound and its analogues often employs advanced synthetic techniques that allow for the formation of highly ordered crystalline structures.

Solvothermal and Hydrothermal Synthesis

Solvothermal and hydrothermal methods are powerful techniques for the synthesis of crystalline materials, including MOFs and coordination polymers, from solution under controlled temperature and pressure. These methods utilize a solvent (organic for solvothermal, water for hydrothermal) in a sealed vessel at temperatures above its boiling point.

These techniques have been extensively used to synthesize a variety of metal complexes with triazole-benzoic acid derivatives. For example, four new transition metal complexes, [M(3-tba)₂(H₂O)₄] (M = Zn, Ni, Co), were synthesized under solvothermal conditions using 3-(1H-1,2,4-triazol-1-yl)benzoic acid. researchgate.net Similarly, novel coordination polymers based on 4-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)benzoic acid have been prepared under hydrothermal conditions. researchgate.net The choice of metal ion, solvent, temperature, and the presence of auxiliary ligands can all influence the final structure and dimensionality of the resulting framework, leading to 0D mononuclear molecules, 1D chains, 2D networks, or 3D frameworks. researchgate.netresearchgate.net For instance, three new complexes were synthesized under solvothermal conditions using 2,4-bis-(triazol-1-yl)-benzoic acid as the main ligand, resulting in structures with interesting optical properties. nih.gov Hydrothermal synthesis has also been employed to create multidimensional transition metal complexes from 3-amino-1H-1,2,4-triazole-5-carboxylic acid, yielding materials ranging from discrete mononuclear complexes to layered structures. mdpi.com

The table below summarizes representative examples of metal complexes synthesized using these advanced techniques.

| Compound/Complex | Ligand | Metal Ion(s) | Synthesis Method | Resulting Structure | Reference |

| [M(3-tba)₂(H₂O)₄] | 3-(1H-1,2,4-triazol-1-yl)benzoic acid | Zn(II), Ni(II), Co(II) | Solvothermal | 0D Mononuclear | researchgate.net |

| [Cd(3-tba)(HCOO)]n | 3-(1,2,4-triazol-1-yl)-benzoic acid | Cd(II) | Solvothermal | 3D Pillared-layer | researchgate.net |

| Co(HL)₂(H₂O)₄ | 4-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Co(II) | Hydrothermal | 0D Mononuclear | researchgate.net |

| {[Ni(HL)₂(H₂O)₂]·2H₂O}n | 4-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Ni(II) | Hydrothermal | 1D Chain | researchgate.net |

| [Cd₀.₅(L)(H₂O)] | 2,4-bis-(triazol-1-yl)-benzoic acid | Cd(II) | Solvothermal | 3D Network | nih.gov |

| [Mn(atrc)(H₂O)]n·nH₂O | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | Mn(II) | Hydrothermal | 2D Layer | mdpi.com |

These advanced synthetic methodologies provide chemists with a powerful toolkit to create a vast array of derivatives and materials based on the this compound scaffold, paving the way for new discoveries and applications.

Microwave and Sonication-Assisted Protocols

Conventional synthetic methods often require long reaction times and high temperatures, which can lead to lower yields and the formation of byproducts. To overcome these limitations, microwave and ultrasound-assisted protocols have been developed, providing rapid and efficient alternatives for the synthesis of 1,2,4-triazole derivatives.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates. For instance, the synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids, including benzoic acid, has been efficiently achieved using microwave irradiation. mdpi.com This method, utilizing a minimal amount of water and an optimized amount of HCl as a catalyst, reaches a high temperature of 180°C in a sealed vessel, leading to high reaction yields. mdpi.com The efficiency of microwave heating is highlighted by comparisons with conventional methods, where reaction times have been reduced from several hours to mere minutes or even seconds, with remarkable increases in product yield. nih.gov For example, certain 1,2,4-triazole derivatives that required 27 hours of conventional heating were synthesized in just 30 minutes under microwave irradiation with a 96% yield. nih.gov Similarly, the synthesis of triazoloquinazolinones, a structural analogue, was achieved in nearly quantitative yields within minutes, a stark contrast to the hours or days required by traditional reflux methods. beilstein-journals.org

The table below illustrates the significant advantages of microwave-assisted synthesis over conventional heating for various triazole derivatives.

| Product | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

| Piperazine-azole-fluoroquinolone derivative nih.gov | 27 hours | 30 minutes | Significant |

| N-substituted propenamide derivative nih.gov | Several hours | 33-90 seconds | Remarkable (82% yield) |

| 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] mdpi.comnih.govyu.edu.jotriazoles nih.gov | 36-72 times longer | 10-20 minutes | Higher yields |

Sonication, or the use of ultrasound irradiation, offers another green and efficient protocol for synthesizing triazole-containing compounds. Ultrasound-assisted synthesis promotes chemical reactions through acoustic cavitation, leading to milder reaction conditions, shorter reaction times, and higher yields compared to conventional methods. nih.gov A notable example is the efficient, one-pot, three-component synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones, which are structural analogues. nih.gov When catalyzed by samarium perchlorate (B79767) (Sm(ClO₄)₃), the ultrasound-assisted reaction proceeds in significantly less time and with higher yields than the same reaction conducted under silent (non-sonicated) reflux conditions. nih.gov This methodology has also been successfully applied to the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives, resulting in significant yields of 75–89%. mdpi.com

The following table compares the synthesis of a dihydropyrimidinone derivative using a conventional thermal method versus an ultrasound-assisted protocol. nih.gov

| Entry | Method | Time (min) | Yield (%) |

| 1 | Conventional (Refluxing EtOH) | 120 | 72 |

| 2 | Ultrasound-Assisted (Refluxing EtOH) | 20 | 92 |

Catalytic Approaches to Improve Yield and Selectivity

The strategic use of catalysts is crucial for enhancing the efficiency, yield, and selectivity of synthetic routes toward this compound and its analogues. Catalysts can enable reactions under milder conditions, reduce reaction times, and direct the reaction towards the desired product, minimizing the formation of isomers and byproducts.

A novel catalytic approach has been developed for the synthesis of 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids, which are close structural analogues of the target compound. This method employs a catalytic system based on cobalt acetate (B1210297) and sodium bromide for the selective oxidation of the methyl group on 5-R-3-tolyl-1,2,4-oxadiazoles using air as the oxidant. researchgate.net This process provides the desired benzoic acid derivatives in high yields (75-90%) and represents a more efficient pathway with fewer steps compared to previously known procedures. researchgate.net

The yields for the catalytic oxidation of various tolyl-1,2,4-oxadiazoles to their corresponding benzoic acids are presented below. researchgate.net

| Starting Compound (Substituent R) | Product | Yield (%) |

| 1b (Phenyl) | 2b | 90 |

| 1c (4-Methylphenyl) | 2c | 86 |

| 1d (4-Methoxyphenyl) | 2d | 81 |

| 1e (4-Chlorophenyl) | 2e | 75 |

| 1f (4-Fluorophenyl) | 2f | 90 |

| 1g (4-Nitrophenyl) | 2g | 85 |

| 1h (Adamantan-1-yl) | 3 | 82 |

In addition to transition metal catalysis, Lewis acids have also been employed to improve reaction outcomes. As mentioned previously, samarium perchlorate (Sm(ClO₄)₃) has been used as an effective catalyst in the ultrasound-assisted, one-pot, three-component synthesis of triazole-containing dihydropyrimidinones. nih.gov The use of this catalyst is key to the reaction's success, facilitating the condensation and cyclization steps to afford the final products in high yields. nih.gov Furthermore, simple acid catalysis, such as the use of hydrochloric acid (HCl), has been shown to be effective in the microwave-assisted synthesis of 3-amino-1,2,4-triazoles from carboxylic acids and aminoguanidine bicarbonate. mdpi.com These examples underscore the diverse catalytic strategies available to chemists for the efficient and selective synthesis of 1,2,4-triazole-containing benzoic acids and their analogues.

Coordination Chemistry and Metal Organic Framework Mof Research Featuring 3 4h 1,2,4 Triazol 4 Yl Benzoic Acid

Ligand Coordination Behavior of 3-(4H-1,2,4-triazol-4-yl)benzoate

The coordination behavior of triazole--carboxylate ligands is complex and versatile, offering multiple points of attachment to metal centers. The interplay between the carboxylate and triazole groups allows for the formation of multidimensional networks.

The carboxylate group of benzoate (B1203000) derivatives is a versatile coordinating moiety, capable of adopting several binding modes. In the context of triazole-containing benzoic acid ligands, the carboxylate group can coordinate to metal ions in a monodentate fashion, where only one of the oxygen atoms binds to a metal center. It can also act as a bidentate chelating ligand, with both oxygen atoms binding to the same metal ion. Furthermore, the carboxylate group can bridge two metal centers, a common mode in the formation of coordination polymers. This bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, contributing to the structural diversity of the resulting frameworks.

For instance, in a Zn(II) coordination polymer based on the related 2-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid ligand, the deprotonated carboxylate group acts as a monodentate linker, coordinating to the zinc center through one of its oxygen atoms.

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, which can act as Lewis bases and coordinate to metal ions. The specific nitrogen atoms involved in coordination can vary, leading to different structural outcomes. Coordination can occur through a single nitrogen atom, or the triazole ring can act as a bridging ligand, connecting two or more metal centers. This bridging is a key factor in the formation of extended networks in many MOFs and coordination polymers. The nitrogen atoms of the triazole ring are crucial in dictating the dimensionality and topology of the resulting coordination compounds.

In complexes with similar triazole-containing ligands, the triazole group often acts as a linker between metal ions, contributing to the formation of one-, two-, or three-dimensional structures. For example, in a Zn(II) coordination polymer with 2-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid, the triazole ring coordinates to the zinc center through one of its nitrogen atoms.

The presence of both the carboxylate and triazole groups on the same molecule allows for synergistic coordination. This means that both moieties can participate in binding to metal centers, either individually or in concert, to form stable and intricate structures. The combination of a "hard" carboxylate oxygen donor and a "softer" triazole nitrogen donor provides a versatile platform for coordinating with a wide range of metal ions. This synergistic binding is fundamental to the construction of robust and porous MOFs. The relative positions of the carboxylate and triazole groups on the benzene (B151609) ring, as in the case of the 3-substituted isomer, play a significant role in determining the final architecture of the coordination polymer.

The interplay between the two functional groups is evident in the structure of a Zn(II) coordination polymer with 2-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid, where both the carboxylate and triazole moieties are involved in coordinating to the zinc centers, leading to the formation of a two-dimensional layer structure.

Synthesis and Structural Elucidation of Metal-Ligand Coordination Polymers

The synthesis of coordination polymers and MOFs from triazole-carboxylate ligands is typically achieved through solvothermal or hydrothermal methods. The resulting crystalline materials are then characterized using single-crystal X-ray diffraction to determine their precise three-dimensional structures.

Solvothermal and hydrothermal syntheses are widely employed methods for the preparation of crystalline coordination polymers and MOFs. These techniques involve heating a mixture of the metal salt and the organic ligand in a sealed vessel in the presence of a solvent (or water in the case of hydrothermal synthesis) at elevated temperatures and pressures. These conditions facilitate the dissolution of the reactants and promote the growth of high-quality single crystals.

The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio can all influence the final product's structure and properties. For example, the synthesis of a Zn(II) coordination polymer with 2-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid was achieved via a hydrothermal reaction. Similarly, solvothermal methods have been successfully used to synthesize MOFs from other triazole-carboxylate ligands.

The structural analysis of the Zn(II) coordination polymer with 2-methyl-4-(4H-1,2,4-triazol-4-yl)benzoic acid, for instance, revealed a distorted tetrahedral geometry around the Zn(II) ion, which is coordinated by two oxygen atoms from two different carboxylate groups and two nitrogen atoms from two distinct triazole rings. This detailed structural information is crucial for understanding the structure-property relationships of these materials.

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., FTIR, UV-Vis)

Spectroscopic methods are crucial for confirming the coordination of 3-(4H-1,2,4-triazol-4-yl)benzoic acid to metal centers. Fourier-transform infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are primary tools for elucidating these interactions.

FTIR Spectroscopy: The infrared spectrum of the free ligand exhibits characteristic absorption bands that are sensitive to coordination. The most significant changes upon complexation occur in the regions corresponding to the carboxylate and triazole groups. A strong band for the C=O stretch of the carboxylic acid group, typically observed around 1711 cm⁻¹, disappears upon deprotonation and coordination to a metal ion. nih.gov In its place, two new bands emerge, corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). scirp.orgscirp.org The separation between these two frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bidentate bridging). scirp.orgscirp.org Additionally, shifts in the vibrational bands of the triazole ring can indicate its participation in the coordination sphere. researchgate.net

UV-Vis Spectroscopy: The electronic spectra of MOFs constructed from this compound and its derivatives can provide information about the coordination environment of the metal ions and the electronic transitions within the framework. The spectra typically show absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and triazole moiety of the organic linker. researchgate.net The coordination of the ligand to a metal center can cause shifts in these bands (either bathochromic or hypsochromic) and may introduce new bands related to ligand-to-metal charge transfer (LMCT) or d-d transitions if transition metals with unfilled d-orbitals are used. acs.org These spectral changes confirm the interaction between the metal and the ligand. acs.org

Interactive Table: Key FTIR Spectral Changes Upon Coordination

| Vibrational Mode | Free Ligand (approx. cm⁻¹) | Coordinated Ligand (approx. cm⁻¹) | Indication |

| O-H stretch (Carboxylic Acid) | Broad, ~3000 | Absent | Deprotonation of carboxyl group |

| C=O stretch (Carboxylic Acid) | ~1711 | Absent | Coordination of carboxyl group |

| COO⁻ asymmetric stretch | N/A | ~1610-1550 | Carboxylate coordination |

| COO⁻ symmetric stretch | N/A | ~1440-1360 | Carboxylate coordination |

| C=N/C-N stretches (Triazole) | Multiple bands | Shifted | Triazole ring coordination |

Design and Construction of Metal-Organic Frameworks (MOFs)

Rational Design Principles for MOF Assembly with Bifunctional Linkers

The construction of MOFs is a prime example of reticular chemistry, where molecular building blocks—metal ions or clusters (nodes) and organic linkers—are assembled into predetermined network structures. rsc.orgrsc.orgescholarship.org The use of bifunctional linkers like this compound is central to this design strategy.

Key principles guiding the assembly include:

Functionality of the Linker : The ligand contains two distinct coordinating groups: the carboxylate group (anionic O-donor) and the triazole ring (neutral N-donor). This allows it to bridge metal centers in multiple ways, influencing the final topology of the framework. nih.govacs.orgresearchgate.net

Coordination Geometry of the Metal Ion : The preferred coordination number and geometry of the metal ion (e.g., tetrahedral, octahedral, square planar) dictate how the linkers will arrange around it, thereby directing the dimensionality and connectivity of the resulting network. scirp.org

Reaction Conditions : Factors such as temperature, solvent system, pH, and the molar ratio of reactants can significantly influence the coordination mode of the ligand and the structure of the metal node, often leading to the formation of different crystalline phases or topologies from the same set of precursors. nih.gov

By carefully selecting the metal source and tuning reaction conditions, the versatile coordination behavior of the triazole-carboxylate linker can be exploited to target specific network topologies and dimensionalities. nih.govresearchgate.net

Exploration of MOF Topologies and Dimensionalities (e.g., 2D Layers, 3D Networks, Interpenetration)

The flexibility in coordination of this compound and its isomers has led to the synthesis of MOFs with a remarkable variety of structures and topologies.

2D Layers : In many instances, the ligand connects metal centers to form two-dimensional sheets or layers. A common topology observed is the sql (square lattice) or (4,4) net, where each node is connected to four others. nih.gov These 2D layers can then stack upon one another to form a 3D supramolecular architecture stabilized by weaker forces like hydrogen bonding.

3D Networks : The ligand can also link metal nodes into robust three-dimensional frameworks. A frequently encountered 3D topology is the dia (diamondoid) network, which is a 4-connected net. nih.gov Other complex topologies, such as the (3,6)-connected rtl net and the zeolite-like sod topology, have also been achieved with similar trifunctional ligands. globethesis.com

Interpenetration : It is common for MOFs with large pores to form two or more independent, interwoven frameworks, a phenomenon known as interpenetration. This can occur with both 2D and 3D networks. For example, multiple instances of 2-fold, 4-fold, and even 5-fold interpenetrating dia nets have been reported. nih.gov While interpenetration reduces the accessible pore volume of the framework, it can enhance its structural stability. In some cases, frameworks can be synthesized as either non-interpenetrated or interpenetrated structures by modifying reaction conditions. nih.govresearchgate.net

Interactive Table: Examples of MOF Topologies with Triazole-Benzoate Ligands

| Metal Ion | Dimensionality | Topology | Interpenetration | Reference |

| Cd(II) | 3D | dia | 4-fold | nih.gov |

| Cd(II) | 3D | pcu | Non-interpenetrated | nih.gov |

| Ni(II) | 2D | sql | N/A | nih.gov |

| Cu(II) | 3D | ths-b | 4-fold | globethesis.com |

| Co(II) | 3D | sod | N/A | globethesis.com |

| Cd(II) | 3D | (3,9)-c net | N/A | acs.org |

Defect Engineering in MOFs Utilizing this compound Derivatives

Defect engineering is a powerful strategy to introduce functionalities into MOFs that are not present in their perfectly crystalline parent structures. frontiersin.org This is often achieved by deliberately introducing "missing" linkers or nodes, or by incorporating modified linkers that disrupt the ideal crystal lattice. nih.govacs.org

A key approach is the "mixed-linker" or "solid-solution" method, where a linker that is dimensionally similar but functionally different is added during synthesis. acs.orgresearchgate.net For instance, in a framework built with a di-topic linker like 5-(3-methyl-4H-1,2,4-triazol-4-yl)isophthalate, a mono-topic derivative such as 3-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate can be introduced as a "defective" linker. acs.org

The incorporation of this monofunctional benzoate derivative, which is missing a carboxylate group, leads to several important consequences:

Generation of Coordinatively Unsaturated Sites (CUSs) : The missing coordination point leaves an open site on the metal node, which can be highly active for catalysis or strong gas binding. acs.orgresearchgate.net

Charge Compensation Mechanisms : To maintain charge neutrality within the framework, the incorporation of a singly charged linker in place of a doubly charged one can induce the reduction of metal centers (e.g., Cu²⁺ to Cu⁺). acs.org

Modified Material Properties : The presence of these defects can significantly enhance properties like isosteric heat of gas adsorption, demonstrating a stronger interaction between the framework and guest molecules. acs.orgresearchgate.net

Spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and Electron Paramagnetic Resonance (EPR) are vital for confirming the presence of these defects, for example by detecting the mixed-valence metal sites. acs.orgresearchgate.net

Advanced Characterization of Metal-Organic Frameworks

Powder X-ray Diffraction (PXRD) for Phase Purity and Bulk Structure

Powder X-ray Diffraction (PXRD) is an indispensable technique for the characterization of crystalline materials like MOFs. scirp.orgresearchgate.net Its primary uses in MOF research are:

Phase Purity Assessment : The experimental PXRD pattern of a synthesized bulk sample is compared to the theoretical pattern simulated from single-crystal X-ray diffraction data. A good match between the peak positions of the experimental and simulated patterns confirms that the bulk material is composed of the same single crystalline phase and is free from significant crystalline impurities. nih.govmdpi.comumich.edu

Structural Integrity : PXRD is used to verify the stability of the MOF structure after solvent exchange or activation procedures, and after being subjected to various conditions, such as gas sorption or catalytic cycles. The retention of the original diffraction pattern indicates that the framework remains intact. nih.gov

Identification of New Phases : During the exploration of synthetic conditions, PXRD is used to quickly identify whether new crystalline phases have been formed.

Analysis of Structural Defects : High-resolution PXRD can also provide evidence for the presence of defects. Microstrain broadening in the diffraction peaks can indicate the presence of internal defects and a disruption of long-range order within the crystal lattice, which is a characteristic of defect-engineered MOFs. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Local Environments

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating the local structure and magnetic interactions in MOFs containing paramagnetic metal centers, such as Cu(II). For triazolyl benzoate-based MOFs, EPR has been effectively used to study the dinuclear metal ion paddle-wheel units that often form in these structures. nih.govacs.org These units can exhibit magnetic exchange interactions between the metal atoms, which are mediated by the bridging ligands through a superexchange mechanism. acs.org

Continuous-wave (cw) EPR spectroscopy can probe these magnetic interactions in the dinuclear Cu(II) units. acs.org The resulting spectra can provide detailed information on:

Zero-Field Splitting (ZFS) Parameters: The ZFS parameters, D (axial) and E (rhombic), describe the splitting of spin states in the absence of an external magnetic field and are highly sensitive to the coordination geometry and symmetry of the metal center.

Magnetic Exchange Coupling: The interaction between two paramagnetic centers, like a Cu(II)-Cu(II) pair, can be analyzed to determine the nature (ferromagnetic or antiferromagnetic) and magnitude of the magnetic coupling.

Local Structural Changes: Changes in the EPR spectral pattern can indicate alterations in the local environment of the metal ions, for instance, due to the incorporation of different or "defective" linkers into the MOF structure. acs.org

In a study on defect-engineered MOFs, a linker closely related to this compound, namely 3-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate, was used to intentionally create defects in a copper-based MOF. acs.org The EPR spectra of the resulting materials were measured at 10 K. The analysis revealed the presence of different Cu(II) species, including uncoupled Cu(II) centers (S=1/2) that arise at the defective sites. The spectral patterns changed significantly upon incorporation of the defective linker, allowing for the characterization of the local environment at these induced defects. acs.org For example, two distinct types of uncoupled Cu(II) species were identified and quantified through spectral simulation, providing insight into the specific nature of the structural defects. acs.org

Table 1: Illustrative EPR Parameters for Uncoupled Cu(II) Species in a Defect-Engineered Triazolyl Benzoate-Based MOF

| Species | g_x | g_y | g_z | A_x (MHz) | A_y (MHz) | A_z (MHz) |

|---|---|---|---|---|---|---|

| B1 | 2.06 | 2.06 | 2.34 | 42 | 42 | 434 |

| B2 | 2.05 | 2.05 | 2.36 | 42 | 42 | 445 |

Data derived from a study on a defect-engineered MOF utilizing the 3-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate linker. acs.org These parameters illustrate the type of information obtainable from EPR analysis.

X-ray Absorption Spectroscopy (XAS) for Metal Oxidation States

X-ray Absorption Spectroscopy (XAS) is another vital technique for characterizing the electronic structure and local coordination environment of metal atoms within MOFs. It is element-specific and does not require long-range order, making it suitable for studying both crystalline and disordered materials, including those with defects. XAS is particularly useful for determining the oxidation state of the metal ions and gathering information about the coordination number, geometry, and bond distances. nih.govacs.org

In the context of MOFs built with linkers like this compound, XAS can be employed alongside techniques like X-ray Photoelectron Spectroscopy (XPS) and EPR to gain a comprehensive understanding of the metal centers. nih.govacs.org For instance, when defects are introduced into a copper-based MOF by using a modified triazolyl benzoate linker, unoccupied coordination sites may be generated. To maintain charge balance within the framework, a portion of the Cu(II) ions may be reduced to Cu(I). acs.org

XAS, along with XPS, can be used to identify and quantify the presence of different metal oxidation states (e.g., Cu(I) and Cu(II)). nih.govacs.org Studies on defect-engineered copper triazolyl isophthalate/benzoate MOFs have shown that as the concentration of the defective linker increases, there is a corresponding increase in the concentration of Cu(I) sites. acs.org This quantitative analysis is crucial for understanding how structural modifications at the molecular level influence the electronic properties of the bulk material, which in turn affects properties like gas adsorption. acs.org

Photoluminescence Properties of Metal-Organic Frameworks

The photoluminescence of MOFs is a highly tunable property that is sensitive to the structure and chemical environment of the framework. pku.edu.cn The origin of luminescence in MOFs can be varied, stemming from the organic linkers, the metal centers, or guest molecules incorporated within the pores. rsc.orgmdpi.com For MOFs constructed with aromatic ligands such as this compound, the luminescence is often ligand-based. mdpi.com

The emission properties are typically governed by π–π* or n–π* electronic transitions within the aromatic rings of the linker. mdpi.com The coordination of the linker to a metal center can significantly influence these transitions and, consequently, the luminescent behavior. Key factors affecting the photoluminescence of such MOFs include:

The Metal Ion: The choice of the metal ion is critical. d10 metal ions like Zn(II) and Cd(II) are often used in constructing luminescent MOFs because their filled d-orbitals prevent the quenching of fluorescence through d-d electronic transitions.

Ligand-to-Metal Charge Transfer (LMCT): In some cases, luminescence can arise from the transfer of an electron from the organic ligand to the metal center.

Inter- and Intramolecular Interactions: π-π stacking interactions between the aromatic portions of the ligands can affect the emission energy and intensity. rsc.org

In several studies involving coordination polymers built from various 1,2,4-triazole-containing ligands, solid-state luminescence has been observed at room temperature. For example, a zinc-based coordination polymer with a 1,2,4-triazole-substituted resorcin rsc.orgarene ligand exhibited an intense emission peak. pku.edu.cn Similarly, cadmium(II) and silver(I) coordination polymers based on 1,3-bis(1,2,4-triazol-1-yl)adamantane demonstrated ligand-centered emission. mdpi.com The luminescent properties of these materials make them promising candidates for applications in chemical sensing, where the emission intensity or wavelength can change upon interaction with specific analytes like metal ions or small organic molecules. pku.edu.cn For instance, the fluorescence of certain triazole-based MOFs has been shown to be quenched selectively by ions like Fe3+ or Cr2O72−, and by nitroaromatic compounds, indicating their potential as sensors. pku.edu.cn

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate |

| 1,3-bis(1,2,4-triazol-1-yl)adamantane |

| Fe(III) |

| Cr(VI) |

| Zn(II) |

| Cd(II) |

| Cu(I) |

| Cu(II) |

Computational and Theoretical Investigations of 3 4h 1,2,4 Triazol 4 Yl Benzoic Acid Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. These studies are fundamental in predicting molecular properties and reactivity, offering a bridge between structure and function.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity.

In studies of various triazole-benzoic acid hybrids, DFT calculations have been employed to determine these values. For instance, in a series of 4-(1H-triazol-1-yl)benzoic acid derivatives, the HOMO was often found to be concentrated on the triazole ring, while the LUMO was distributed across the benzoic acid and other phenyl rings mdpi.com. This distribution is crucial for understanding charge transfer within the molecule. Molecules with a smaller HOMO-LUMO gap are generally more polarized, which can influence their biological activity mdpi.com.

Table 1: Representative FMO Data for a Triazole-Benzoic Acid Derivative Note: The following data is for an analogous compound, as specific values for 3-(4H-1,2,4-triazol-4-yl)benzoic acid are not available in the cited literature.

| Parameter | Energy (eV) |

| EHOMO | -6.303 |

| ELUMO | -2.243 |

| Band Gap (ΔE) | 4.06 |

This interactive table presents typical frontier molecular orbital energies calculated for a related benzoic acid derivative, illustrating the parameters derived from DFT studies.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. It provides a detailed picture of the bonding and electronic structure by analyzing the interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

Table 2: Conceptual NBO Donor-Acceptor Interactions This table conceptualizes the types of interactions that would be investigated for a molecule like this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=C) | Value | Lone Pair -> π* delocalization |

| LP (O) | π* (C=C) | Value | Lone Pair -> π* delocalization |

| π (C=C) | π* (C=C) | Value | π -> π* conjugation |

This interactive table outlines the principal types of donor-acceptor interactions identified through NBO analysis in aromatic and heterocyclic compounds.

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra researchgate.netnih.govmdpi.com. A strong correlation between the calculated and experimental chemical shifts serves as a powerful tool for structural elucidation and conformational analysis of triazole derivatives mdpi.comufv.br.

IR Spectroscopy: Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in experimental IR spectra. For molecules containing triazole and benzoic acid moieties, DFT can predict the characteristic stretching frequencies for O-H (in the carboxyl group), C=O, C=N (in the triazole ring), and C=C bonds acs.org. Discrepancies between calculated and experimental frequencies, often addressed by applying a scaling factor, can arise from the calculations being performed on a single molecule in the gas phase, neglecting intermolecular interactions present in the solid state.

UV-Vis Spectroscopy: The electronic transitions observed in UV-Vis spectroscopy can be modeled using Time-Dependent DFT (TD-DFT). The calculated HOMO-LUMO energy gap is directly related to the lowest energy electronic transition, corresponding to the absorption at the longest wavelength (λmax) researchgate.net.

Modeling of Intramolecular and Intermolecular Interactions

Computational models are essential for exploring the dynamic and interactive nature of molecules, including tautomeric equilibria and the formation of complex hydrogen-bonded networks.

Tautomerism is a key feature of the 1,2,4-triazole (B32235) ring system. The parent 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with theoretical and experimental studies indicating that the 1H form is generally more stable ijsr.netmdpi.com. For substituted triazoles, the relative stability of different tautomers can be influenced by the nature and position of the substituents. Quantum-chemical calculations are used to determine the relative energies and thermodynamic stability of all possible tautomers, helping to identify the most prevalent form in a given environment researchgate.net.

While thione-thiol tautomerism is a well-studied phenomenon in 3-mercapto-1,2,4-triazole derivatives, where the equilibrium is between a C=S (thione) and a C-S-H (thiol) form, this specific type of tautomerism is not applicable to this compound as it lacks a sulfur atom ijsr.netresearchgate.net. The relevant investigation for this molecule would be the prototropic tautomerism involving the different nitrogen atoms of the triazole ring.

The presence of both a carboxylic acid group (a strong hydrogen bond donor and acceptor) and nitrogen atoms in the triazole ring (hydrogen bond acceptors) makes this compound highly likely to form extensive intermolecular hydrogen bonds in the solid state. Computational modeling can predict the geometry and strength of these interactions. Typical hydrogen bonds in related crystal structures include strong O—H⋯N interactions, where the carboxylic acid proton connects to a nitrogen atom of the triazole ring of an adjacent molecule. These primary interactions can lead to the formation of dimers, chains, or more complex three-dimensional supramolecular networks.

Characterization of Pi-Pi Stacking Interactions

Pi-pi (π-π) stacking represents a crucial noncovalent interaction that influences molecular conformation, crystal packing, and ligand-receptor binding. In systems containing this compound, these interactions occur between the aromatic π-systems of the benzoic acid ring and the 1,2,4-triazole ring. Computational studies, primarily employing Density Functional Theory (DFT), are essential for characterizing the geometry and energetics of these interactions.

These interactions are typically observed in a parallel-displaced or T-shaped geometry. For analogous structures involving triazole and benzene (B151609) rings, crystallographic studies have identified centrosymmetric π-π stacking, with key geometric parameters such as the ring-centroid separation distance. researchgate.net For instance, a study on a related triazole derivative documented a ring-centroid separation of 3.895 Å and a perpendicular distance of 3.429 Å, indicating a significant parallel-displaced interaction. researchgate.net Theoretical calculations on similar heterocyclic systems have shown that π-stacking is a result of a complex interplay between electrostatic and dispersion forces. nih.gov

DFT calculations, often with dispersion corrections, are used to construct potential energy surfaces that map the interaction energy as a function of the relative orientation and distance between the aromatic rings. rsc.org These studies help identify the most stable stacking conformations and quantify the interaction energies, which are often comparable to strong hydrogen bonds. mdpi.com The analysis of π-stacking in triazole-benzoic acid derivatives is vital for understanding their solid-state architecture and for designing molecules that can effectively interact with π-rich regions in biological targets, such as the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov

Table 1: Representative Parameters for Pi-Pi Stacking Interactions in Triazole-Containing Crystal Structures

| Interacting Rings | Centroid-Centroid Distance (Å) | Perpendicular Distance (Å) | Slip Angle (°) | Reference |

| Triazole - Benzene | 3.895 | 3.429 | 28.5 | researchgate.net |

| Triazole - Triazole | 3.650 | 3.350 | 22.0 | rsc.org |

| Benzene - Benzene | 3.780 | 3.400 | 25.0 | rsc.org |

Data is derived from studies on analogous molecular systems to illustrate typical interaction geometries.

Simulations for Biological Activity Prediction

Molecular Docking Studies with Biological Targets

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of this compound, docking studies are instrumental in identifying potential biological targets and elucidating binding mechanisms at the molecular level. The 1,2,4-triazole nucleus is a recognized pharmacophore known to interact with a wide array of biological receptors. pensoft.net

Studies on analogous 1,2,4-triazole derivatives have demonstrated their potential to bind to various enzymes, including kinases and carbonic anhydrases. pensoft.netresearchgate.net For example, docking simulations of triazole-based compounds into the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have been performed to predict binding modes and affinities. pensoft.neteurjchem.com Similarly, other research has shown that triazole-benzoic acid derivatives can dock effectively within the active site of carbonic anhydrase. researchgate.net

These simulations reveal that the binding is typically stabilized by a network of noncovalent interactions. The nitrogen atoms of the triazole ring are key participants, acting as hydrogen bond acceptors or donors. pensoft.net The carboxyl group of the benzoic acid moiety can form strong hydrogen bonds and electrostatic interactions with polar residues in the active site. Furthermore, the aromatic rings of the compound frequently engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues of the target protein. pensoft.net

Table 2: Summary of Molecular Docking Studies on Analogous 1,2,4-Triazole Derivatives

| Compound Class | Protein Target | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Triazole-acetamide Hybrid | c-kit Tyrosine Kinase | 1T46 | -176.7 | Not Specified | nih.gov |

| Triazole-benzamide Derivative | EGFR Tyrosine Kinase | 1M17 | -9.5 | Met769, Lys728 | pensoft.neteurjchem.com |

| Triazole-benzoic acid Derivative | Carbonic Anhydrase | 3FFP | -8.2 | His94, Phe131, Leu198 | researchgate.net |

| Flavonoid-Triazole Hybrid | BRCA2-DSS1 Complex | 1IYJ | -12.45 | Not Specified | physchemres.org |

This table summarizes findings from various computational studies on compounds containing the 1,2,4-triazole moiety to illustrate potential targets and interaction strengths.

Calculation of Antioxidant Descriptors (e.g., Bond Dissociation Enthalpies, Ionization Potentials)

Computational chemistry provides essential tools for predicting the antioxidant potential of molecules like this compound. The antioxidant capacity is often evaluated by calculating specific quantum chemical descriptors using methods like DFT. Key descriptors include Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP). mdpi.com

The BDE is related to the Hydrogen Atom Transfer (HAT) mechanism, a major pathway for radical scavenging. It represents the energy required to break a specific bond (e.g., an O-H or N-H bond) to donate a hydrogen atom to a free radical. A lower BDE value indicates a greater ease of hydrogen donation and thus higher antioxidant activity. mdpi.com

The Ionization Potential (IP) is central to the Sequential Electron Transfer Proton Transfer (SETPT) mechanism. It is the energy needed to remove an electron from the molecule. A lower IP value suggests that the molecule can more readily donate an electron to neutralize a radical species, indicating a higher antioxidant potential. mdpi.com

Studies on isomeric 4-(1H-triazol-1-yl)benzoic acid hybrids have utilized DFT (at the B3LYP/6-311++g(2d,2p) level of theory) to calculate these and other descriptors, such as Proton Dissociation Enthalpy (PDE) and Proton Affinity (PA), to understand the thermodynamics of different antioxidant mechanisms. mdpi.com The results from these theoretical calculations help to explain and predict the structure-antioxidant activity relationships for this class of compounds. mdpi.comresearchgate.net

Table 3: Calculated Antioxidant Descriptors for Analogous Triazole Derivatives (Gas Phase)

| Descriptor | Definition | Relevance to Antioxidant Mechanism | Typical Calculated Value Range (kcal/mol) | Reference |

| BDE (Bond Dissociation Enthalpy) | Enthalpy change for homolytic bond cleavage (X-H → X• + H•) | Hydrogen Atom Transfer (HAT) | 80 - 110 | mdpi.com |

| IP (Ionization Potential) | Energy required to remove one electron (M → M•+ + e-) | Sequential Electron Transfer Proton Transfer (SETPT) | 150 - 200 | mdpi.com |

| PDE (Proton Dissociation Enthalpy) | Enthalpy change for deprotonation of the radical cation (M•+ → A• + H+) | Second step of SETPT | 200 - 230 | mdpi.com |

| PA (Proton Affinity) | Enthalpy change for heterolytic bond cleavage (M → A- + H+) | Sequential Proton Loss Electron Transfer (SPLET) | 300 - 350 | mdpi.com |

Values are based on DFT calculations for 4-(1H-triazol-1-yl)benzoic acid hybrids and serve as representative examples for this compound class.

Prediction of Potential Binding Sites and Ligand-Target Interactions

Building upon molecular docking simulations, a detailed analysis of the ligand-receptor complex allows for the precise prediction of potential binding sites and the specific interactions that stabilize the ligand. For compounds based on the this compound scaffold, these in silico methods predict that binding occurs within well-defined pockets of target proteins, often the catalytic active site. pensoft.netpensoft.net

The binding site is characterized by a specific arrangement of amino acid residues that create a unique chemical environment. Computational studies on related triazole derivatives show that these binding pockets often contain a mix of hydrophobic and polar residues, allowing for a variety of interactions. researchgate.netpensoft.net

The key ligand-target interactions predicted for this class of compounds include:

Hydrogen Bonding: The nitrogen atoms of the 1,2,4-triazole ring and the oxygen atoms of the benzoic acid's carboxyl group are prime candidates for forming hydrogen bonds with amino acid side chains (e.g., serine, threonine, lysine (B10760008), histidine) or the protein backbone. pensoft.netnih.gov

π-π Stacking: The planar aromatic systems of the benzoic acid and triazole rings can engage in π-π stacking interactions with the aromatic side chains of residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.govresearchgate.net

Hydrophobic Interactions: The phenyl ring can fit into hydrophobic pockets, interacting with nonpolar residues such as leucine (B10760876) (Leu), isoleucine (Ile), and valine (Val). nih.govresearchgate.net

Electrostatic Interactions: The deprotonated carboxylate group can form salt bridges or strong electrostatic interactions with positively charged residues like arginine (Arg) and lysine (Lys).

These predicted interactions provide a rational basis for the molecule's potential biological activity and guide further structural modifications to enhance binding affinity and selectivity. researchgate.net

Table 4: Predicted Interaction Profile of the Triazole-Benzoic Acid Scaffold with Protein Residues

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

| Benzoic Acid (Carboxyl Group) | Hydrogen Bonding, Electrostatic (Salt Bridge) | Arg, Lys, His, Ser, Thr, Asn, Gln |

| Benzoic Acid (Phenyl Ring) | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ala |

| 1,2,4-Triazole Ring | Hydrogen Bonding, π-π Stacking | Ser, Thr, His, Phe, Tyr, Trp |

Applications in Medicinal Chemistry and Biological Systems Research

Investigation of Antimicrobial Activities

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in numerous antimicrobial drugs. Research has shown that derivatives of 3-(4H-1,2,4-triazol-4-yl)benzoic acid, including Schiff bases and metal complexes, exhibit notable antimicrobial efficacy, addressing the ongoing challenge of drug resistance.

Antibacterial Efficacy and Mechanistic Studies

Derivatives of 1,2,4-triazoles are recognized for their antibacterial potential. The parent compound, this compound, is often utilized as a precursor for synthesizing more complex molecules with enhanced antibacterial action. The formation of Schiff bases, by condensing the amino group of a triazole derivative with various aldehydes, is a common strategy to enhance biological activity. These Schiff bases, incorporating the triazolyl benzoic acid framework, have been shown to be effective against various bacterial strains.

Another successful approach involves the creation of metal complexes. The nitrogen atoms within the 1,2,4-triazole ring act as effective coordination sites for metal ions. Studies on silver(I) and gold(I) complexes of 1,2,4-triazolylidene-based ligands have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus. researchgate.net The coordination of the triazole ligand to a metal center can enhance the compound's lipophilicity, facilitating its transport across bacterial cell membranes and subsequent interaction with intracellular targets. This chelation can also lead to the deactivation of essential cellular enzymes and disruption of membrane integrity.

Antifungal Efficacy and Mechanisms of Action

The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, forming the core of widely used drugs like fluconazole (B54011) and itraconazole. Derivatives synthesized from this compound leverage a well-understood mechanism of action to exert their antifungal effects.

The primary target for triazole-based antifungal agents is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity. The nitrogen atom at the N4 position of the 1,2,4-triazole ring binds to the heme iron atom in the active site of CYP51. This interaction inhibits the enzyme, blocking the demethylation of lanosterol to ergosterol. The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal membrane, leading to the inhibition of fungal growth and replication. Numerous studies on Schiff bases and other derivatives of 1,2,4-triazoles have confirmed significant activity against pathogenic fungi, including various Candida and Aspergillus species.

Antiviral Properties and Inhibition Pathways

The emergence of drug-resistant viruses necessitates the development of novel antiviral agents. Benzoic acid derivatives incorporating a 1,2,4-triazole ring have shown promise in this area, particularly against influenza viruses.

A notable example is the derivative 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-((5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid, referred to as NC-5. This compound has demonstrated potent, dose-dependent inhibition of influenza A viruses, including oseltamivir-resistant strains. The primary inhibition pathway for such compounds is the targeting of viral neuraminidase (NA). Neuraminidase is a crucial enzyme on the surface of the influenza virus that cleaves sialic acid residues, facilitating the release of newly formed virus particles from infected host cells. By inhibiting NA, triazole-benzoic acid derivatives prevent viral propagation, effectively halting the spread of the infection. The activity of NC-5 against both wild-type and oseltamivir-resistant H1N1 strains highlights its potential as a promising candidate for further development.

| Virus Strain | EC₅₀ (μM) | Reference |

|---|---|---|

| A/FM/1/47 (H1N1) | 33.6 | |

| A/FM/1/47-H275Y (H1N1, Oseltamivir-Resistant) | 32.8 |

Antioxidant Mechanisms and Free Radical Scavenging Studies

Overproduction of free radicals can lead to oxidative stress, a condition implicated in numerous diseases. Synthetic antioxidants are therefore of significant interest. Research into an isomer of the title compound, 4-(1H-triazol-1-yl)benzoic acid, and its hybrids has provided valuable insights into the free radical scavenging mechanisms of this chemical class, primarily through theoretical Density Functional Theory (DFT) studies. Two key pathways are the Hydrogen Atom Transfer (HAT) and the Sequential Electron Transfer Proton Transfer (SETPT) mechanisms.

Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), thereby neutralizing it. The efficiency of this process is largely determined by the Bond Dissociation Enthalpy (BDE) of the bond being broken (e.g., an O-H or N-H bond). A lower BDE value indicates a weaker bond, making the hydrogen atom easier to abstract and signifying a more favorable HAT process. DFT studies on triazole-benzoic acid hybrids have calculated these BDE values to predict their antioxidant potential via this pathway.

Reaction: ArOH + R• → ArO• + RH

Sequential Electron Transfer Proton Transfer (SETPT) Mechanisms

The Sequential Electron Transfer Proton Transfer (SETPT) mechanism is a two-step process. First, the antioxidant molecule transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). This step is governed by the Ionization Potential (IP), which is the energy required to remove an electron. A lower IP value facilitates this initial electron transfer. In the second step, the radical cation transfers a proton to the anion, resulting in the neutralized species. The SETPT pathway is generally favored in polar solvents where the charged intermediates can be stabilized. DFT calculations of IP values for triazole-benzoic acid hybrids have been used to evaluate their capacity to act as antioxidants through this mechanism.

Reaction Step 1 (ET): ArOH + R• → ArOH•+ + R⁻ Reaction Step 2 (PT): ArOH•+ + R⁻ → ArO• + RH

| Mechanism | Description | Governing Descriptor | Significance of Low Value |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a free radical. | Bond Dissociation Enthalpy (BDE) | Facilitates H-atom abstraction. |

| Sequential Electron Transfer Proton Transfer (SETPT) | An initial electron transfer is followed by a proton transfer. | Ionization Potential (IP) | Facilitates initial electron donation. |

Sequential Proton Loss Electron Transfer (SPLET) Processes

Currently, there is no specific research available in the scientific literature that investigates the Sequential Proton Loss Electron Transfer (SPLET) processes for this compound. The SPLET mechanism is a key pathway for antioxidant activity, but studies elucidating the thermodynamic and kinetic parameters of this process for this particular compound have not been published.

Anticancer Potential and Cytotoxic Activity

In Vitro Cytotoxicity Against Human Cancer Cell Lines

Direct studies detailing the in vitro cytotoxic effects of this compound against human cancer cell lines are not extensively documented in the available literature. While numerous studies have demonstrated the potent anticancer activities of various 1,2,4-triazole and benzoic acid hybrids, specific IC₅₀ values and cytotoxic profiles for this compound are not provided in the reviewed sources. Research on its isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, has shown significant cytotoxicity, but these findings cannot be directly extrapolated to the 3-substituted isomer.

Apoptosis Induction and Cell Proliferation Inhibition

There is a lack of specific published research investigating the mechanisms of apoptosis induction or the inhibition of cell proliferation by this compound. While related triazole derivatives have been shown to induce apoptosis and inhibit the proliferation of cancer cells, dedicated studies to determine if this compound acts through similar pathways—such as cell cycle arrest or activation of caspases—have not been reported.

Enzyme Inhibition and Receptor Binding Investigations Relevant to Cancer

Specific investigations into the enzyme inhibition or receptor binding capabilities of this compound in the context of cancer are not found in the current body of scientific literature. The 1,2,4-triazole nucleus is known to be a pharmacophore in several enzyme inhibitors, such as aromatase inhibitors, where the nitrogen atoms of the triazole ring play a role in chelating with heme iron. However, experimental data confirming similar interactions or other enzyme inhibitory activities (e.g., against kinases like EGFR or p38α MAP kinase) for this compound are absent.

Other Pharmacological Activities

Anti-inflammatory and Analgesic Research

There is no specific data available from experimental studies on the anti-inflammatory or analgesic properties of this compound. Although the broader class of triazole-containing compounds has been explored for these pharmacological effects, with some derivatives showing potential, research has not yet been published to characterize the specific activity of this compound in standard models of inflammation or pain.

Anticonvulsant and CNS Depressant Studies

The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of anticonvulsant agents. While direct studies on this compound are limited, extensive research on structurally related 1,2,4-triazole derivatives provides significant insights into its potential as a central nervous system (CNS) depressant and anticonvulsant.

Derivatives of 1,2,4-triazole have demonstrated notable protective effects in various seizure models. For instance, a series of 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have been shown to possess promising anticonvulsant activity. unifi.it In the 6Hz-induced psychomotor seizure model in mice, certain 1,2,4-triazole-3-thione derivatives exhibited potent anticonvulsant effects, with median effective doses (ED50) ranging from 40.9 to 169.7 mg/kg. unifi.it One particularly effective compound from this class demonstrated an ED50 that was two to three times more potent than the established antiepileptic drug, valproate. unifi.it

Furthermore, studies on triazole-containing quinolinones have identified compounds with significant antiseizure activity in the maximal electroshock seizure (MES) model. nih.gov One such derivative displayed an ED50 of 63.4 mg/kg. nih.gov The mechanism of action for some of these triazole derivatives is believed to involve the enhancement of GABAergic neurotransmission, a key inhibitory pathway in the CNS. nih.gov

The broader class of 1,2,4-triazolyl heterocarboxylic derivatives has been shown to exert diverse effects on the central nervous system. Depending on the specific substitutions, these compounds can exhibit either psychostimulant or clear central depressant activities. researchgate.net This dual activity underscores the importance of the molecular structure in determining the pharmacological outcome.

Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class | Seizure Model | ED50 (mg/kg) | Reference |

|---|---|---|---|

| 1,2,4-Triazole-3-thione derivative | 6Hz psychomotor seizure (mice) | 40.9 - 169.7 | unifi.it |

| Triazole-quinolinone derivative | Maximal Electroshock Seizure (MES) | 63.4 | nih.gov |

Investigation of Enzyme Inhibitory Effects (e.g., Metallo-β-Lactamases)

The rise of antibiotic resistance has spurred the search for novel enzyme inhibitors to counteract bacterial defense mechanisms. One of the most critical targets in this area is the class of metallo-β-lactamases (MBLs), which are zinc-dependent enzymes capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. nih.govacs.org The 1,2,4-triazole scaffold, particularly in the form of 1,2,4-triazole-3-thione, has emerged as a promising framework for the design of MBL inhibitors. acs.orgunipd.it